(R)-3-Butene-1,2-diol
Overview
Description
®-3-Butene-1,2-diol is an organic compound with the molecular formula C4H8O2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-3-Butene-1,2-diol can be synthesized through several methods. One common approach involves the asymmetric reduction of 3-butene-1,2-dione using chiral catalysts. Another method includes the hydrolysis of ®-3-butene-1,2-epoxide under acidic or basic conditions.
Industrial Production Methods: In industrial settings, ®-3-Butene-1,2-diol is often produced via the catalytic hydrogenation of 3-butene-1,2-dione. This process typically employs metal catalysts such as palladium or nickel under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: ®-3-Butene-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-butene-1,2-dione.
Reduction: It can be reduced to form butane-1,2-diol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used under acidic conditions.
Major Products:
Oxidation: 3-butene-1,2-dione.
Reduction: Butane-1,2-diol.
Substitution: Various halogenated derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-Butene-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which ®-3-Butene-1,2-diol exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the presence of the hydroxyl groups and the double bond in its structure. These functional groups allow it to participate in various chemical reactions, such as nucleophilic addition and substitution.
Comparison with Similar Compounds
(S)-3-Butene-1,2-diol: The enantiomer of ®-3-Butene-1,2-diol, with similar chemical properties but different biological activities.
Butane-1,2-diol: A saturated analog without the double bond, leading to different reactivity.
3-Butene-1,2-dione: An oxidized form with different chemical properties.
Uniqueness: ®-3-Butene-1,2-diol is unique due to its chiral nature and the presence of both hydroxyl groups and a double bond. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
(2R)-but-3-ene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMIAZBRRZANGB-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86106-09-4 | |
Record name | 3-Butene-1,2-diol, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086106094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-BUTENE-1,2-DIOL, (2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N11W6913KO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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